Biochemical Potency and Selectivity Profile vs. Palbociclib, Ribociclib, and Abemaciclib
Lerociclib exhibits superior potency and a distinct selectivity profile against CDK4 and CDK6 compared to palbociclib and ribociclib in cell-free assays. It is approximately 5- to 10-fold more potent against CDK4 than palbociclib and ribociclib, and maintains comparable or greater potency against CDK6 while demonstrating a unique >1,000-fold selectivity window over CDK1, CDK2, and CDK7 [1]. Its selectivity against CDK9 is 28-fold, which may contribute to a differentiated safety profile [2].
| Evidence Dimension | Biochemical IC50 (nM) and Selectivity Ratio |
|---|---|
| Target Compound Data | CDK4/CycD1: 1 nM; CDK6/CycD3: 2 nM; CDK9/CycT: 28 nM; CDK1/2/5/7: >1,000 nM |
| Comparator Or Baseline | Palbociclib: CDK4=11 nM, CDK6=16 nM. Ribociclib: CDK4=10 nM, CDK6=39 nM. Abemaciclib: CDK4=2 nM, CDK6=10 nM. |
| Quantified Difference | Lerociclib is 11x more potent against CDK4 and 8x more potent against CDK6 than palbociclib; 10x and 19.5x more potent than ribociclib, respectively. Selectivity ratio for CDK4 over CDK9 is 28-fold. |
| Conditions | Cell-free biochemical assays with recombinant kinase complexes. |
Why This Matters
Higher potency at lower concentrations may allow for reduced drug exposure and a wider therapeutic window, a key consideration in long-term dosing and combination therapy design.
- [1] Bisi JE, et al. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors. Oncotarget. 2017 Jun 27;8(26):42343-42358. View Source
- [2] Xu B, et al. Lerociclib plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial. Nature Communications. 2025 Jan 16;16:702. View Source
